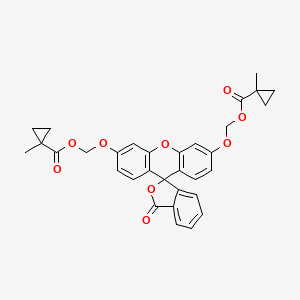![molecular formula C25H28N3NaO3 B15135372 Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a diphenylpyrazine core and a heptadeuteriopropan-2-yl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate involves multiple steps. The initial step typically includes the formation of the diphenylpyrazine core, followed by the introduction of the heptadeuteriopropan-2-yl group. The final step involves the attachment of the butoxyacetate moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially enhancing its reactivity.
Reduction: This reaction can be used to modify the functional groups within the compound, affecting its overall stability and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more reactive intermediate, while reduction could produce a more stable derivative. Substitution reactions can result in a wide range of products with varying properties .
Applications De Recherche Scientifique
Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate involves its interaction with specific molecular targets. The compound is known to act as a selective agonist for certain receptors, leading to a cascade of biochemical events that result in its observed effects. The molecular pathways involved include the activation of specific signaling cascades and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Selexipag: A prostacyclin receptor agonist with a similar diphenylpyrazine core.
MRE-269: The active form of Selexipag, also featuring a diphenylpyrazine structure.
Iloprost: Another prostacyclin analog with similar biological activity.
Uniqueness
Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate is unique due to its heptadeuteriopropan-2-yl group, which imparts distinct physicochemical properties and potentially enhances its stability and reactivity compared to similar compounds .
Propriétés
Formule moléculaire |
C25H28N3NaO3 |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate |
InChI |
InChI=1S/C25H29N3O3.Na/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21;/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30);/q;+1/p-1/i1D3,2D3,19D; |
Clé InChI |
WUTPECOAYQSCQP-GUZHUBCOSA-M |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)[O-])C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
SMILES canonique |
CC(C)N(CCCCOCC(=O)[O-])C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)


![2-[(1R)-1-[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperazin-1-yl]ethyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid](/img/structure/B15135350.png)



